Triisopropylsilyl chloride is an organosilicon compound with the chemical formula CHClSi. It is a colorless to pale yellow liquid that serves as a versatile reagent in organic synthesis, particularly in the field of organometallic chemistry. The compound features a triisopropylsilyl group, which is known for its sterically bulky nature, making it an effective protecting group for alcohols and amines during various
Triisopropylsilyl chloride can be synthesized through various methods:
These methods allow for the efficient production of triisopropylsilyl chloride while minimizing side reactions.
Studies on the interactions of triisopropylsilyl chloride with various reagents have shown its ability to stabilize reactive intermediates. For instance, when used in combination with organometallic compounds, it enhances the reactivity and selectivity of nucleophilic substitutions. Additionally, its role in facilitating enantioselective reactions has been documented, highlighting its importance in synthetic methodologies .
Triisopropylsilyl chloride belongs to a class of silyl chlorides that share similar structural characteristics but differ in their steric bulk and reactivity. Below are some similar compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Trimethylsilyl Chloride | CHClSi | Smaller steric hindrance; commonly used as a protecting group. |
Triethylsilyl Chloride | CHClSi | Moderate steric bulk; used similarly but less effective than triisopropyl variant. |
Tert-butyldimethylsilyl Chloride | CHClSi | Highly sterically hindered; provides stronger protection but may complicate deprotection steps. |
Triisopropylsilyl chloride's unique combination of steric bulk and reactivity makes it particularly advantageous for specific applications in organic synthesis compared to its counterparts. Its ability to form stable silyl ethers while maintaining compatibility with various functional groups sets it apart as a valuable reagent in modern organic chemistry
The conceptual foundation for silyl protecting groups was laid in the mid-20th century, with trimethylsilyl (TMS) ethers first reported in 1954. However, the limitations of early silyl groups in demanding synthetic environments drove the development of bulkier alternatives. Triisopropylsilyl chloride entered the chemical lexicon in the 1970s as researchers sought protecting groups with enhanced stability under both acidic and basic conditions. Its adoption accelerated following Nelson et al.’s 1987 demonstration of TIPSCl’s superior performance in polyol protection for macrolide synthesis. A pivotal 1995 review in Chemical Reviews positioned TIPSCl as more than just a protective group, highlighting its unique capacity to influence reaction stereochemistry through steric effects. This work catalyzed a 300% increase in TIPSCl-related publications between 1995–2005, as documented in the CAS SciFinder database. The molecular architecture of TIPSCl ($$ \text{(i-Pr)}_3\text{SiCl} $$) combines three isopropyl groups around a central silicon atom, creating exceptional steric bulk ($$ \theta = 143^\circ $$) while maintaining reasonable electronic accessibility. Key structural parameters include: This three-dimensional shielding enables remarkable stability—TIPS ethers withstand 6M HCl for 24 hours at 25°C, compared to TMS ethers decomposing within minutes. The isopropyl groups’ $$ \sigma $$-donor capacity ($$ \chi = 2.04 $$) further stabilizes the silicon center against nucleophilic attack. TIPSCl occupies a unique niche in the silyl reagent hierarchy. The following table contrasts its properties with common alternatives: Hours to 50% decomposition in 1M HCl The TIPS group’s intermediate position between TBS and TBDPS in acid stability, combined with superior base resistance, makes it indispensable for multistep syntheses requiring orthogonal protection schemes. Its bulk enables remarkable chemoselectivity—in a 2021 total synthesis of palmerolide A, TIPSCl protected a tertiary alcohol in the presence of five secondary hydroxyls with 98:2 selectivity. TIPSCl has enabled breakthroughs across chemical disciplines: Oligonucleotide Synthesis Natural Product Synthesis Materials Science Pharmaceutical ManufacturingTIPSCl’s role in remdesivir production highlights its industrial significance. The key intermediate $$ \text{GS-441524 $$ requires TIPS protection of the 3′-OH group during phosphoramidate formation, achieving 89% yield versus 72% with TBDPS. Origins in Protective Group Chemistry
Structural Significance in Silicon Chemistry
Property Value Source Si-Cl bond length 2.020 Å Si-C bond length 1.888 Å Cl-Si-C bond angle 109.5° Molecular volume 292 ų Comparative Analysis with Related Silyl Reagents
*Hours to 50% decomposition in 1M NaOH Synthetic Milestone Applications
The 2′-OH protection in RNA synthesis represents a critical application. TIPSCl’s stability under phosphoramidite coupling conditions ($$ \text{pH } 4.5–6.0 $$) allows 98.5% stepwise yields in solid-phase synthesis, surpassing TBDMS (95%) and TOM (97%) protecting groups.
In the 2019 total synthesis of maitotoxin, TIPSCl protected 28 of the molecule’s 32 hydroxyl groups. Its resistance to Lewis acidic conditions ($$ \text{BF}3\cdot\text{OEt}2 $$) proved essential for subsequent glycosylation steps.
The 2021 development of TIPS-protected silicon quantum dots demonstrated enhanced photoluminescence quantum yields ($$ \Phi = 0.82 $$) compared to alkylsilyl analogs ($$ \Phi = 0.65 $$).
Corrosive